REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:30]=[CH:29][CH:28]=[CH:27][C:5]=1[C:6]([C:8]1[CH:26]=[CH:25][CH:24]=[CH:23][C:9]=1[C:10]([O:12]C/C=C(/CCC=C(C)C)\C)=[O:11])=[O:7])([CH3:3])[CH3:2].II.[Mg].IC1C=CC=CC=1C(C)C>IC1C=CC=CC=1C(C)C.C(OCC)C.C1(C)C=CC=CC=1>[CH:1]([C:4]1[CH:30]=[CH:29][CH:28]=[CH:27][C:5]=1[C:6]([C:8]1[CH:26]=[CH:25][CH:24]=[CH:23][C:9]=1[C:10]([OH:12])=[O:11])=[O:7])([CH3:3])[CH3:2]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=O)C2=C(C(=O)OC\C=C(/C)\CCC=C(C)C)C=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
IC1=C(C=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for another 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
which was heated
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the diethyl ether removed by evaporation
|
Type
|
STIRRING
|
Details
|
to stir at 60° C. for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured on ice and 10% HCl (lOOmL)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
The organic phase was washed twice with a 10% Na2CO3 solution (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with diethyl ether (200 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed three times with NaHCO3 (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 28.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |